molecular formula C33H45NO12 B2658035 [(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 76918-93-9

[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B2658035
CAS No.: 76918-93-9
M. Wt: 647.7 g/mol
InChI Key: GPTAWZLFSGYZGC-YTBUVHLZSA-N
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Description

Beiwutine is a norditerpenoid alkaloid isolated from the plant Aconitum manshuricum . This compound is part of a group of alkaloids known for their complex structures and significant biological activities. Beiwutine is chemically classified as a diester diterpenoid alkaloid .

Chemical Reactions Analysis

Types of Reactions

Beiwutine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Beiwutine has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of norditerpenoid alkaloids.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various ailments.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Beiwutine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to changes in cellular signaling pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Beiwutine is similar to other norditerpenoid alkaloids such as:

Uniqueness

Beiwutine is unique due to its specific structural features and biological activities. It has a distinct arrangement of functional groups that contribute to its unique chemical properties and potential therapeutic effects .

Properties

CAS No.

76918-93-9

Molecular Formula

C33H45NO12

Molecular Weight

647.7 g/mol

IUPAC Name

[(2S,3S,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H45NO12/c1-16(35)46-33-20-21(43-5)22-29(15-41-3)14-34(2)24(20)32(22,19(42-4)12-18(29)36)31(40)13-30(39,27(44-6)25(33)37)26(23(31)33)45-28(38)17-10-8-7-9-11-17/h7-11,18-27,36-37,39-40H,12-15H2,1-6H3/t18-,19+,20?,21+,22-,23+,24?,25+,26?,27+,29+,30-,31+,32?,33+/m1/s1

InChI Key

GPTAWZLFSGYZGC-YTBUVHLZSA-N

SMILES

CC(=O)OC12C3C(C4C5(CN(C3C4(C(CC5O)OC)C6(C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC

Isomeric SMILES

CC(=O)O[C@]12[C@H]([C@@H]([C@]3(C[C@]([C@@H]1C3OC(=O)C4=CC=CC=C4)(C56[C@H](C[C@H]([C@@]7([C@H]5[C@H](C2C6N(C7)C)OC)COC)O)OC)O)O)OC)O

Canonical SMILES

CC(=O)OC12C3C(C4C5(CN(C3C4(C(CC5O)OC)C6(C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)O)C)COC)OC

solubility

not available

Origin of Product

United States

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